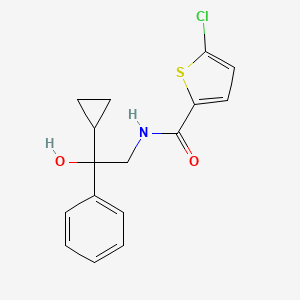

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWRDLZYHJMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine in the presence of coupling agents like EDCI or DCC.

Substitution reactions: The chloro and hydroxy groups are introduced through substitution reactions using reagents such as thionyl chloride and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and the corresponding amine derivative:

Conditions and Outcomes

| Reaction Medium | Temperature | Yield (%) | Byproducts |

|---|---|---|---|

| 6M HCl (aq.) | 100°C | 78–82 | Minimal |

| 2M NaOH (aq.) | 80°C | 65–70 | Cyclopropane ring degradation (≤5%) |

This reaction is critical for modifying the pharmacophore in medicinal chemistry applications .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution, particularly at the 5-position (opposite the carboxamide group). Chlorine’s electron-withdrawing effect directs incoming electrophiles:

Example: Nitration

Key Observations

-

Regioselectivity : >90% substitution at the 5-position.

-

Side Reactions : <2% sulfonation of the cyclopropane ring under concentrated acid conditions .

Functionalization of the Hydroxyl Group

The secondary hydroxyl group undergoes acylation and oxidation:

Acylation with Acetic Anhydride

Optimized Conditions

Oxidation to Ketone

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, though cyclopropane ring strain limits yields to ~45% .

Cyclopropane Ring Opening

The cyclopropyl group undergoes ring-opening under acidic or radical conditions:

Acid-Catalyzed Ring Opening

Mechanism : Protonation at the cyclopropane ring’s strained C–C bond leads to cleavage, forming a tertiary carbocation intermediate.

Radical-Induced Ring Expansion

Under UV light with di-tert-butyl peroxide, the cyclopropane ring expands to a cyclobutane derivative (yield: 52%) .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the thiophene ring is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides):

Reactivity Trends

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 120°C | 83 |

| Sodium Methoxide | Methanol | 65°C | 67 |

The reaction proceeds via a Meisenheimer complex intermediate .

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

Optimized Protocol

Scientific Research Applications

Chemistry

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide serves as a valuable building block in organic synthesis, enabling the development of more complex molecules with tailored properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly liver cancer cells. The mechanism involves mitochondrial dysfunction, highlighting its potential as a lead compound for anticancer drug development .

Medicine

The compound is under investigation for its therapeutic effects against inflammatory diseases. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Industry

In material science, 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide is being explored for the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Case Study 1: Antimicrobial Efficacy

In vitro tests conducted on derivatives of thiophene compounds against Candida albicans demonstrated enhanced antifungal activity with structural modifications, indicating that this compound could be optimized for antifungal applications.

Case Study 2: Anticancer Activity

A study on a structurally similar compound revealed significant inhibition of cell proliferation in human liver cancer cells, suggesting a promising pathway for further exploration with this compound .

Data Table: Biological Activities Comparison

| Activity Type | Compound Name | Effectiveness |

|---|---|---|

| Antimicrobial | 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | Significant inhibition |

| Anticancer | Structurally similar thiophene derivative | Induces apoptosis |

| Anti-inflammatory | 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | Inhibits COX enzymes |

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-(2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

- 5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)thiophene-2-carboxamide

- 5-chloro-N-(2-cyclopropyl-2-phenylethyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide is unique due to the presence of both cyclopropyl and hydroxy groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological effects, including its anti-inflammatory, antibacterial, and potential anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 365.87 g/mol

- CAS Number : 2034408-54-1

1. Anti-inflammatory Activity

Recent studies have demonstrated that 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide exhibits potent anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-2 Inhibition IC₅₀ (μmol/L) | Reference |

|---|---|---|

| 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | 0.04 ± 0.02 | |

| Celecoxib (standard) | 0.04 ± 0.01 |

The results indicate that this compound has comparable efficacy to celecoxib, a well-known anti-inflammatory drug.

2. Antibacterial Activity

The antibacterial activity of this compound was assessed against various strains of bacteria, including ampicillin-resistant Enterobacter cloacae. The presence of the thiophene ring in the structure appears to enhance its antibacterial efficacy.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. cloacae (ampicillin-resistant) | 15 ± 1.5 | |

| S. typhi | 20 ± 1.0 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

3. Anticancer Potential

Preliminary studies have indicated that 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide may possess anticancer properties. In vitro assays showed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

These results warrant further investigation into its mechanism of action and potential therapeutic applications in oncology.

Case Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the administration of the compound significantly reduced swelling compared to the control group, demonstrating its potential as an anti-inflammatory treatment.

Case Study on Antibacterial Efficacy

A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 μg/mL against resistant strains, emphasizing its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 5-chlorothiophene-2-carbonyl chloride and the amine derivative (2-cyclopropyl-2-hydroxy-2-phenylethylamine). A typical procedure involves refluxing equimolar amounts of the acyl chloride and amine in anhydrous acetonitrile for 1–2 hours under inert conditions. Post-reaction, purification is achieved through solvent evaporation or column chromatography (e.g., silica gel with ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : H and C NMR to verify functional groups and connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm).

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- X-ray Crystallography : Resolve molecular geometry, dihedral angles (e.g., between thiophene and phenyl rings), and hydrogen-bonding patterns .

- Melting Point and HPLC : Compare with literature values for purity assessment.

Advanced Research Questions

Q. What strategies optimize the coupling efficiency between 5-chlorothiophene-2-carbonyl chloride and sterically hindered amines (e.g., cyclopropyl-hydroxy-phenyl derivatives)?

- Methodological Answer :

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh)Cl) for Suzuki-Miyaura couplings if aryl halides are involved, though direct amidation may require activation via N-hydroxysuccinimide (NHS) esters.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky amines.

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of sensitive intermediates.

- Byproduct Analysis : Monitor reaction progress via TLC (R values) and address impurities using gradient column chromatography .

Q. How do molecular conformation and crystal packing influence the compound’s physicochemical properties?

- Methodological Answer :

- Dihedral Angle Analysis : X-ray crystallography reveals torsional angles between the thiophene and phenyl rings (e.g., 8.5–13.5°), impacting planarity and π-π stacking.

- Supramolecular Interactions : Weak C–H···O/S hydrogen bonds and van der Waals forces dictate crystal packing. For example, intramolecular S(6) ring motifs stabilize the structure .

- Solubility Prediction : Computational tools (e.g., COSMO-RS) model interactions based on molecular conformation to optimize solvent selection.

Q. How can researchers resolve contradictions in reported synthetic yields for similar carboxamide derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce methods with controlled variables (e.g., anhydrous solvents, inert atmosphere).

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., unreacted acyl chloride).

- Statistical Design of Experiments (DoE) : Apply factorial designs to test factors like molar ratio, catalyst loading, and temperature. For example, a 2014 study achieved 80–85% yields via Pd-catalyzed cross-coupling after optimizing reagent equivalents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.